Home > Products > Building Blocks P17938 > 3-Methoxy-4-(trifluoromethyl)benzamide
3-Methoxy-4-(trifluoromethyl)benzamide - 1214328-36-5

3-Methoxy-4-(trifluoromethyl)benzamide

Catalog Number: EVT-1689431
CAS Number: 1214328-36-5
Molecular Formula: C9H8F3NO2
Molecular Weight: 219.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: This compound is a complex pyrazole derivative incorporating chlorine, fluorine, and methoxy substituents. Its reported crystal structure was determined at 173 K [, ].

2-amino-4-(2-fluoro-4-(trifluoromethyl)phenyl)-9-methoxy-1,4,5,6-tetrahydrobenzo[h]quinazolin-3-ium chloride

    Compound Description: This compound is a tetrahydrobenzo[h]quinazoline derivative containing fluorine, chlorine, and a methoxy group. The crystal structure of this compound was analyzed at 293 K [].

(±)-5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl) phenyl]methyl]benzamide (MK-0767)

    Compound Description: MK-0767 is a thiazolidinedione-containing peroxisome proliferator-activated receptor α/γ agonist. Its metabolism has been extensively studied in vitro and in vivo [, , , , ].

2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

    Compound Description: This benzamide derivative is notable for its thermodynamically stable crystalline modification, making it advantageous for stable suspension formulations [].

2-amino-substituted 6-methoxy-4-trifluoromethyl-9H-pyrimido[4,5-b]indoles

    Compound Description: This group of compounds represents a class of 2-amino-substituted pyrimido[4,5-b]indoles possessing anti-tumor activity, particularly against myelogenous leukemia and colon cancer [].

1,4-bis[3-methoxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridin-2-yl]benzene

    Compound Description: This compound is a symmetrical molecule featuring two pyridine rings linked by a central benzene ring. The structure was characterized using X-ray crystallography [].

3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

    Compound Description: This compound acts as a potent and selective inverse agonist of the nuclear hormone receptor RORC2 (RORγt). It shows promise in treating autoimmune diseases due to its ability to reduce IL-17 production and skin inflammation [].

4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate

    Compound Description: The crystal structure of this benzamide derivative, containing a pyridine ring and a trifluoromethyl group, has been reported [].

4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide (Tasquinimod)

    Compound Description: Tasquinimod is a second-generation oral quinoline-3-carboxamide analogue currently in phase III clinical trials for metastatic prostate cancer treatment [].

[6-(4-Ethoxy-3-methoxy-phenyl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidin-5-yl]-phenyl-methanone (THPT-1)

    Compound Description: This molecule is a potent and highly selective muscarinic acetylcholine receptor M3 (mAChR3) inhibitor, showing promise as a prototype for COPD and asthma treatment [].

5-Benzoyl-6-(3,4-dimethoxyphenyl)-4-hydroxy-4-(trifluoromethyl)hexahydropyrimidin-2-one (THPO-4)

    Compound Description: THPO-4 is another potent and highly selective mAChR3 inhibitor, identified as a potential lead for developing new drugs for COPD and asthma treatment [].

9-(2-Chloroethoxy)-4-(4-methoxy-3-(trifluoromethyl)phenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine

    Compound Description: The crystal structure of this compound, a dihydrobenzo[h]quinazoline derivative, has been reported [].

3-((3-Amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

    Compound Description: AKE-72 is a potent pan-BCR-ABL inhibitor, exhibiting activity against both wild-type BCR-ABL and the imatinib-resistant T315I mutant. It shows promise as a potential therapeutic agent for chronic myeloid leukemia [].

2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide

    Compound Description: These compounds serve as precursors in the synthesis of 8-nitro-1,3-benzothiazin-4-ones, a class of potential antituberculosis agents [].

N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709)

    Compound Description: RAF709 is a selective B/C RAF inhibitor, developed as a potential treatment for RAS mutant cancers. Its development focused on optimizing drug-like properties, including solubility and cellular potency [].

N-(3-(1-Ethyl-1H-pyrazol-4-yl)-4-(2-morpholinoethoxy)phenyl)-3-methoxybenzamide (APD791)

    Compound Description: APD791 is a potent and selective 5-HT2A receptor inverse agonist with potential for treating arterial thrombosis. Its development involved optimizing selectivity, solubility, antiplatelet activity, and pharmacokinetic properties [, ].

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

    Compound Description: This compound is a potent and orally active leukotriene receptor antagonist. Its development focused on introducing fluorinated amide substituents to enhance its activity [].

N-[(2RS, 3RS)-1-Benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

    Compound Description: YM-09151-2 is a potent neuroleptic agent exhibiting significantly higher potency than haloperidol and metoclopramide [, ]. It also demonstrates a favorable ratio of antistereotypic activity to cataleptogenicity compared to the reference drugs.

8-[(4-Amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinoline

    Compound Description: This compound exhibits potent antimalarial activity, both suppressive and prophylactic []. Its exceptional activity has driven research into developing analogues with improved efficacy and reduced toxicity.

    Compound Description: HL1 is a β-diketone ligand, and its copper(II) complex (3) has shown promising antibacterial activity against S. aureus, comparable to streptomycin []. The complex also exhibits moderate cytotoxicity against cancer cell lines.

2-Chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]benzamide (Phenyluracil I)

    Compound Description: This compound exists as hydrates and different crystalline forms, with the present invention focusing on a specific crystalline form and its preparation [, ]. The compound and its hydrates are utilized in plant protection formulations.

N-(1-(2,6-Dichloro-4-trifluoromethyl)phenyl-3-cyano-1H-pyrazol-5-yl)-N'-4-methoxybenzoyl thiourea

    Compound Description: The crystal structure of this pyrazole-based thiourea derivative has been reported [].

3-Methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid

    Compound Description: This compound consists of a pyridine ring linked to a phenylprop-2-enoic acid unit via an ether bridge. Its crystal structure has been characterized, revealing intermolecular interactions such as hydrogen bonds and π-π stacking [].

N-(6,8-Disubstituted coumarin-3-yl)benzamides

    Compound Description: These benzamide derivatives incorporate a coumarin moiety and have been investigated for their cytotoxic activity against the HepG2 cell line. One specific compound, 3-N-(benzoyl) aminocoumarin-6-ylmethyl acetate (8a), exhibited significant cytotoxicity and induced cell cycle arrest at the G1/S phase, promoting apoptosis [].

3-Trifluoromethyl benzamide derivatives

    Compound Description: These derivatives have shown significant inhibitory activity against the entry of H5N1 influenza viruses into target cells [].

2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide

    Compound Description: This compound is a hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicide. It is used for controlling undesirable plants in transgenic crop areas, specifically corn and soybean, that are tolerant to HPPD inhibitors [].

1-[2-[Bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid monohydrochloride

1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D)

    Compound Description: Sch-417690/Sch-D is a potent, highly selective, and orally bioavailable CCR5 antagonist, acting as an HIV-1 entry inhibitor. It is currently undergoing clinical trials [].

N-(4-Chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523)

    Compound Description: IMB-0523 exhibits potent anti-HBV activity against both wild-type and drug-resistant HBV strains []. Its mechanism of action involves increasing intracellular levels of APOBEC3G (A3G), an enzyme that inhibits HBV replication.

4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

    Compound Description: The compound exists in various hydrate and polymorphic forms [, ]. It exhibits therapeutic potential for treating autoimmune diseases.

Properties

CAS Number

1214328-36-5

Product Name

3-Methoxy-4-(trifluoromethyl)benzamide

IUPAC Name

3-methoxy-4-(trifluoromethyl)benzamide

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

InChI

InChI=1S/C9H8F3NO2/c1-15-7-4-5(8(13)14)2-3-6(7)9(10,11)12/h2-4H,1H3,(H2,13,14)

InChI Key

ICTJARUSYAWEDK-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C(=O)N)C(F)(F)F

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.